Ethyl linoleate-d2

Description

Properties

CAS No. |

1404475-07-5 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

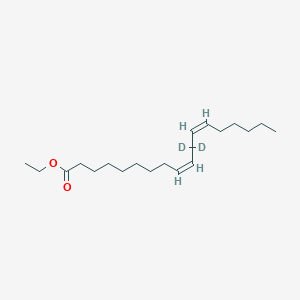

ethyl (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoate |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i10D2 |

InChI Key |

FMMOOAYVCKXGMF-XMCVDNGOSA-N |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

What is Ethyl linoleate-d2 and its chemical properties

An In-Depth Technical Guide to Ethyl Linoleate-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by synonyms such as Deulinoleate ethyl and 11,11-d2-ethyl linoleate, is a deuterated isotopologue of ethyl linoleate.[1][2][3] This modification, where two hydrogen atoms at the bis-allylic C-11 position are replaced by deuterium, confers a significant kinetic isotope effect that enhances its resistance to lipid peroxidation.[1][2] This property makes it a valuable tool in research and a potential therapeutic agent for conditions associated with oxidative stress.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways of this compound.

Chemical Identity and Properties

This compound is a synthetic, orally bioavailable, deuterated polyunsaturated fatty acid (PUFA).[1][2] It is structurally identical to its natural counterpart, ethyl linoleate, except for the presence of two deuterium atoms.[1]

Chemical Structure

-

IUPAC Name: Ethyl (9Z,12Z)-(11,11-²H₂)octadeca-9,12-dienoate[2]

-

Synonyms: Deulinoleate ethyl, di-deuterated ethyl linoleate, 11,11-d2-ethyl linoleate, RT001[1][2][3]

-

CAS Number: 1404475-07-5[2]

-

Chemical Formula: C₂₀H₃₄D₂O₂[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where specific data for the deuterated form is unavailable, values for the non-deuterated ethyl linoleate are provided as a close approximation, a standard practice for isotopologues with minor mass differences.

| Property | Value | Source |

| Molar Mass | 310.517 g·mol⁻¹ | [2] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Density | 0.88 g/cm³ | [2] |

| Boiling Point | 173–177 °C | [2] |

| Melting Point | <25 °C (for ethyl linoleate) | [4] |

| Flash Point | 113 °C (closed cup) (for ethyl linoleate) | [5][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [4][5] |

| Storage Temperature | -20°C | [4][6] |

Experimental Protocols

Synthesis of Ethyl Linoleate

A general method for the preparation of ethyl linoleate involves the esterification of linoleic acid with ethanol. A specific method for synthesizing ethyl linoleate using a composite solid superacid catalyst is described below. The synthesis of the deuterated form would involve starting with 11,11-d2-linoleic acid.

Catalyst Preparation (SO₄²⁻/TiO₂-SiO₂):

-

Dissolve Ti(SO₄)₂ in distilled water.

-

Precipitate amorphous Ti(OH)₄ by adding an ammonia solution to adjust the pH to 9.

-

Adjust the pH of the precipitate to 3 using a 2mol/L HNO₃ solution.

-

Add an ethanol aqueous solution of tetraethyl orthosilicate at 80°C to achieve co-precipitation of Ti(OH)₄ and Si(OH)₄.

-

Stir the resulting sol at room temperature for 1 hour.

-

Dry the sol at 110°C, grind, and sieve.

-

Impregnate with 1mol/L sulfuric acid, filter, and dry.

-

Calcine at 450°C for 4 hours to obtain the SO₄²⁻/TiO₂-SiO₂ catalyst.[7]

Esterification Reaction:

-

Add linoleic acid and anhydrous ethanol to a reactor in a molar ratio ranging from 1:1 to 1:10.

-

Add the SO₄²⁻/TiO₂-SiO₂ composite solid superacid catalyst, amounting to 1 to 10% of the mass of linoleic acid, to the mixed solution.

-

Stir and heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 40°C to the reflux temperature for 2 to 10 hours.

-

After the reaction, allow the layers to separate to obtain the ethyl linoleate product.[7]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of fatty acid esters. The following protocol provides a general guideline.

Sample Preparation and Derivatization:

-

For biological samples, extract lipids using a suitable solvent system (e.g., chloroform:methanol).

-

To quantify total fatty acids, saponify the lipid extract using a methanolic KOH solution to release the fatty acids from complex lipids.

-

Acidify the sample to protonate the free fatty acids.

-

Extract the fatty acids with an organic solvent like hexane.

-

For analysis of free fatty acids, omit the saponification step.

-

Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) for improved chromatographic separation and detection.[8][9] For example, incubate the dried extract with a derivatizing agent like BF₃-methanol at 60-100°C.

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the fatty acid esters. An example program: initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min.

-

The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Use an internal standard, such as a deuterated fatty acid ester not present in the sample, for accurate quantification.[8][10]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for fatty acid analysis, particularly for complex biological samples.

Sample Preparation and Derivatization:

-

Perform lipid extraction as described for GC-MS.

-

Derivatization of the carboxylic acid group can enhance ionization efficiency in the positive ion mode. A variety of derivatization reagents can be used.[11]

-

For example, a two-step derivatization can be performed using a carbodiimide solution followed by a reaction with an amine-containing reagent.[12]

LC-MS/MS Analysis:

-

Separate the derivatized fatty acids using a reversed-phase HPLC column.

-

Use a mobile phase gradient suitable for the separation of lipids.

-

Detect the analytes using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Use a stable isotope-labeled internal standard for accurate quantification.[13]

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its resistance to lipid peroxidation.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. The bis-allylic hydrogens at the C-11 position of linoleic acid are particularly susceptible to abstraction, initiating the peroxidation cascade. By replacing these hydrogens with deuterium, the C-D bond becomes significantly stronger than the C-H bond. This "kinetic isotope effect" slows down the rate of hydrogen (deuterium) abstraction, thereby inhibiting the initiation and propagation of lipid peroxidation.[1][2]

Experimental Workflow for Assessing Efficacy

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based model of oxidative stress.

Applications in Research and Drug Development

This compound serves as a valuable research tool and has potential therapeutic applications.

-

Tracer and Internal Standard: Due to its isotopic labeling, it can be used as a tracer to study the metabolism and distribution of linoleic acid. It also serves as an excellent internal standard for accurate quantification in mass spectrometry-based assays.[1]

-

Therapeutic Potential: Its ability to inhibit lipid peroxidation makes it a candidate for the treatment of various diseases associated with oxidative stress, including neurodegenerative diseases like Friedreich's ataxia and progressive supranuclear palsy.[1][2] Clinical trials have been conducted to evaluate its safety and efficacy.[2]

-

Cosmetics: The non-deuterated form, ethyl linoleate, is used in cosmetics for its anti-inflammatory and skin-conditioning properties.[4][14]

Conclusion

This compound is a specialized chemical compound with significant potential in research and medicine. Its key feature, the resistance to lipid peroxidation due to the kinetic isotope effect of deuterium substitution, makes it a powerful tool for studying and potentially treating conditions driven by oxidative damage. The experimental protocols and pathways described in this guide provide a foundation for scientists and researchers to effectively utilize this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deulinoleate ethyl - Wikipedia [en.wikipedia.org]

- 3. di-deuterated linoleic acid ethyl ester - Wikidata [wikidata.org]

- 4. ETHYL LINOLEATE | 544-35-4 [chemicalbook.com]

- 5. Ethyl Linoleate - Ataman Kimya [atamanchemicals.com]

- 6. リノール酸エチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN101139288A - Method for preparing ethyl linoleate catalyzed by composite solid superacid - Google Patents [patents.google.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. shimadzu.com [shimadzu.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. medkoo.com [medkoo.com]

The Protective Role of Ethyl Linoleate-d2 in Lipid Peroxidation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a fundamental process implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. This deleterious chain reaction, primarily affecting polyunsaturated fatty acids (PUFAs) within cellular membranes, leads to the generation of reactive aldehydes and other toxic byproducts, ultimately causing cellular damage and dysfunction. Consequently, strategies to mitigate lipid peroxidation are of significant interest in therapeutic development.

One promising approach involves the use of deuterated PUFAs, such as ethyl linoleate-d2. By replacing hydrogen atoms at the bis-allylic position with the heavier isotope deuterium, the carbon-deuterium bond becomes significantly stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" dramatically slows down the rate-limiting step of lipid peroxidation – hydrogen abstraction – thereby conferring substantial protection against oxidative damage. This technical guide provides an in-depth overview of the role of this compound in lipid peroxidation research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

The Mechanism of Action: The Kinetic Isotope Effect

The enhanced resistance of this compound to lipid peroxidation is rooted in the kinetic isotope effect. The initiation of lipid peroxidation involves the abstraction of a hydrogen atom from a bis-allylic carbon, the position between two double bonds in a PUFA chain. This is the most energetically favorable site for radical attack.

The substitution of hydrogen with deuterium at this critical position (specifically, 11,11-d2-ethyl linoleate) increases the activation energy required for this initial step. As a result, the rate of the hydrogen abstraction reaction is significantly reduced. This fundamental principle is the cornerstone of the protective effects observed in numerous studies.

Quantitative Data on the Efficacy of Deuterated Linoleic Acid

The protective effect of deuterated linoleic acid has been quantified in various in vitro and in vivo models. The following tables summarize key findings, highlighting the reduction in lipid peroxidation markers.

| Parameter | Model System | Treatment | Result | Citation |

| Kinetic Isotope Effect (kH/kD) | Autoxidation of linoleic acid in the absence of antioxidants | 11,11-D2-linoleic acid vs. Linoleic acid | ~10-fold slower propagation rate constant for the deuterated form. | [1] |

| F2-Isoprostanes | Striatum of Q140 knock-in mouse model of Huntington's disease | Diet containing deuterated PUFAs for 5 months | ~80% decrease in F2-isoprostanes compared to the control diet. | [2] |

| Malondialdehyde (MDA) | Red blood cells from FVB mice after cold storage | Diet with 11,11-D2-LA Ethyl Ester for 8 weeks | 79.9% decrease in MDA levels compared to the control diet. | [1] |

| 4-hydroxynonenal-glutathione adduct (4-HNE-GSH) | Red blood cells from FVB mice after cold storage | Diet with 11,11-D2-LA Ethyl Ester for 8 weeks | 96% decrease in 4-HNE-GSH levels compared to the control diet. | [1] |

| Hydroxyoctadecadienoic acids (HODEs) | Fresh red blood cells from C57BL/6J and FVB mice | Diet with 11,11-D2-LA Ethyl Ester for 8 weeks | Lower levels of 9-HODE and 13-HODE in the deuterated diet group compared to controls. | [1] |

| Rate of ROS Production | In vitro model of ischemia in cortical neurons | 10 µg/mL deuterated linoleic acid (D4-Lnn) for 24h | 59% suppression of the rate of ROS production. | [3] |

| Rate of ROS Production | In vitro model of ischemia in astrocytes | 10 µg/mL deuterated linoleic acid (D4-Lnn) for 24h | 79.4% suppression of the rate of ROS production. | [3] |

Table 1: Quantitative Effects of Deuterated Linoleic Acid on Lipid Peroxidation Markers. This table summarizes the significant reductions in various markers of lipid peroxidation observed in studies utilizing deuterated linoleic acid.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the context of lipid peroxidation research involving this compound.

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Measurement

This colorimetric assay is a widely used method for estimating the extent of lipid peroxidation by quantifying MDA.[4][5]

Materials:

-

Tissue or cell homogenate

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.8% in water)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in a suitable buffer on ice. Add BHT to the homogenization buffer to inhibit ex vivo lipid peroxidation.

-

Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated protein.

-

Reaction with TBA: To the supernatant, add the TBA solution.

-

Incubation: Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Quantification: Determine the concentration of MDA in the sample by comparing its absorbance to a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Protocol 2: LC-MS/MS Analysis of Oxidized Linoleic Acid Metabolites (HODEs and oxoODEs)

This method allows for the specific and sensitive quantification of various lipid peroxidation products.[6]

Materials:

-

Plasma, tissue, or cell samples

-

Deuterated internal standards (e.g., 9-HODE-d4, 13-HODE-d4)

-

Solvents for extraction (e.g., methanol, chloroform, hexane)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Internal Standard Spiking: To the biological sample, add a known amount of the deuterated internal standards. This allows for accurate quantification by correcting for sample loss during extraction and ionization suppression in the mass spectrometer.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method) to isolate the lipids from the sample.

-

Saponification (Optional): To measure total (esterified and free) oxidized fatty acids, perform a saponification step using a base (e.g., KOH) to hydrolyze the fatty acids from complex lipids.

-

Solid-Phase Extraction (SPE): Further purify the sample and concentrate the analytes of interest using SPE cartridges.

-

Derivatization (Optional): To improve chromatographic separation and ionization efficiency, the fatty acids can be derivatized.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the different oxidized lipid species using a suitable column (e.g., C18).

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify the specific analytes using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and a specific fragment ion generated upon collision-induced dissociation. The use of deuterated internal standards with their distinct mass allows for precise quantification.

-

Signaling Pathways and Visualization

Lipid peroxidation is a complex process that can be initiated by various reactive oxygen species (ROS) and is intricately linked to specific cell death pathways, such as ferroptosis. The following diagrams, generated using the DOT language, illustrate these pathways and the crucial role of this compound.

Lipid Peroxidation Chain Reaction

Caption: The three stages of the lipid peroxidation chain reaction.

Mechanism of Protection by this compound

References

- 1. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]

- 2. biojiva.com [biojiva.com]

- 3. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordbiomed.com [oxfordbiomed.com]

- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ethyl Linoleate-d2 for Research Professionals

For researchers, scientists, and drug development professionals, the procurement and application of high-purity deuterated compounds are critical for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, quality specifications, and analytical methodologies for high-purity Ethyl linoleate-d2, a deuterated analog of the essential omega-6 fatty acid ester.

Commercial Availability and Quality Specifications

High-purity this compound and its isotopologues are available from a select number of specialized chemical suppliers. These compounds are primarily used as internal standards in mass spectrometry-based lipidomics, as tracers in metabolic studies, and in the development of deuterated drugs to alter pharmacokinetic profiles. The most common commercially available form is deuterated at the bis-allylic position (C11), which is susceptible to oxidation.

| Supplier | Product Name | Isotopic Purity | Chemical Purity (by HPLC) | Notes |

| MedchemExpress | This compound | Not specified on website | Not specified for deuterated version (99.72% for non-deuterated) | Also offer Ethyl linoleate-d5 and -d11.[1] |

| Cayman Chemical | Linoleic Acid-d11 ethyl ester | ≥99% deuterated forms (d1-d11) | 98.0% | Provided as a solution in ethanol.[2][3] |

| Retrotope, Inc. | Deulinoleate ethyl (11,11-d2-Ethyl linoleate) | Not specified (Investigational Drug) | Not publicly available | An experimental drug developed to resist lipid peroxidation.[4] |

Table 1: Commercial Suppliers and Specifications of Deuterated Ethyl Linoleate.

Experimental Protocols: Synthesis and Quality Control

The synthesis and quality control of high-purity this compound involve precise chemical reactions and rigorous analytical testing to ensure isotopic enrichment and chemical purity.

Synthesis of 11,11-d2-Ethyl Linoleate

A common strategy for the specific deuteration of linoleic acid at the 11-position involves the reduction of a suitable precursor, such as a diketone, with a deuterated reducing agent. A generalized synthetic workflow is outlined below.

Quality Control and Analytical Methods

Rigorous quality control is essential to verify the isotopic purity, chemical purity, and structural integrity of this compound. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of fatty acid esters, derivatization is often necessary to improve chromatographic behavior. A common derivatization agent is pentafluorobenzyl (PFB) bromide.

Sample Preparation (Derivatization to PFB Esters):

-

To the sample containing this compound, add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[5]

-

Incubate the mixture at room temperature for approximately 20 minutes.[5]

-

Dry the sample under a stream of nitrogen or in a vacuum concentrator.[5]

-

Reconstitute the sample in an appropriate solvent, such as iso-octane, for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Restek Rtx-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 5°C/min to 300°C and hold for 14 minutes.[6]

-

Injector Temperature: 300°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern. The molecular ion peak and key fragment ions will be shifted by +2 m/z units compared to the non-deuterated standard, confirming the presence of the two deuterium atoms. Isotopic purity can be estimated by comparing the peak intensities of the deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of deuterated compounds. Both ¹H and ²H NMR can be utilized.

¹H NMR Analysis:

In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C11 position will be significantly diminished or absent, providing direct evidence of deuteration at this site. Quantitative ¹H NMR, using an internal standard with a known concentration, can be used to determine the chemical purity of the sample.

²H NMR Analysis:

²H NMR provides a direct method for observing the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the C11 position confirms the site of deuteration. The integral of this peak can be used to quantify the isotopic enrichment. Advanced 2D NMR techniques, such as NAD 2D NMR, can be employed for the complete isotopic analysis of fatty acid methyl esters.[7][8]

Signaling Pathway and Experimental Workflow

Ethyl linoleate and its metabolites are involved in various cellular signaling pathways, particularly those related to inflammation and cell growth. The workflow for investigating the metabolic fate of this compound often involves cell culture, lipid extraction, and subsequent analysis by mass spectrometry.

This technical guide provides a foundational understanding for researchers working with high-purity this compound. By carefully selecting suppliers, understanding the quality specifications, and employing rigorous analytical methods, scientists can ensure the integrity of their research and contribute to advancements in drug development and the life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indispensable Role of Deuterium-Labeled Internal Standards in Fatty Acid Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of fatty acids is paramount in numerous fields of research, from elucidating metabolic pathways and disease biomarkers to ensuring the quality and safety of pharmaceuticals and nutraceuticals. However, the inherent complexity of biological matrices and the potential for analytical variability pose significant challenges to achieving reliable results. The use of stable isotope-labeled internal standards, particularly deuterium-labeled fatty acids, has emerged as a gold standard methodology to overcome these hurdles, ensuring the robustness and accuracy of fatty acid analysis. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of deuterium-labeled internal standards in fatty acid quantification.

Core Principles: Why Deuterium Labeling is a Superior Approach

Stable isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at the earliest stage of analysis.[1][2] This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous, unlabeled analyte.[3][4] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer.[2] Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and highly precise quantification.[3][4]

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a common choice for labeling internal standards due to its relative inexpensiveness and the commercial availability of a wide range of deuterated fatty acids.[1] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are also used for stable isotope labeling, deuterium labeling remains a widely adopted and effective strategy.[1]

Quantitative Data Summary

The use of deuterium-labeled internal standards significantly enhances the performance of analytical methods for fatty acid quantification. The following tables summarize key quantitative parameters from various studies, demonstrating the high levels of accuracy, precision, and sensitivity that can be achieved.

Table 1: Performance Characteristics of GC-MS Methods for Fatty Acid Analysis Using Deuterium-Labeled Internal Standards

| Fatty Acid Analyte | Deuterium-Labeled Internal Standard | Linearity (R²) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%) | Reference |

| 32 Lipid Fatty Acids | Isotope-Coded D3-FAMEs | ≥0.98 | 0.022 - 0.18 | 0.21 - 15 | 82 - 122 | [5] |

| C14 to C24 Fatty Acids | Not specified | Not specified | Not specified | 2-4 | Not specified | [6] |

Table 2: Performance Characteristics of LC-MS/MS Methods for Fatty Acid Analysis Using Deuterium-Labeled Internal Standards

| Fatty Acid Analyte | Deuterium-Labeled Internal Standard | Linearity (R²) | LOD (nM) | Precision (%) | Accuracy (%) | Reference |

| d7-Stearic Acid (C18:0) | Not applicable (analyte is the standard) | > 0.999 | 100 | > 88 | > 90 | [7] |

| d7-Oleic Acid (C18:1) | Not applicable (analyte is the standard) | > 0.999 | 100 | > 88 | > 90 | [7] |

| C10 to C24 Fatty Acids | Deuterated 3-acyloxymethyl-1-methyl-d3-pyridinium iodide | Approx. 2 orders of magnitude | 1.0 - 4.0 | Not specified | Not specified | [8] |

Experimental Protocols

The successful application of deuterium-labeled internal standards in fatty acid analysis hinges on meticulous and well-defined experimental protocols. The following sections detail the key steps involved, from sample preparation to instrumental analysis.

I. Sample Preparation and Extraction

The initial and most critical step is the addition of the deuterium-labeled internal standard mixture to the sample before any extraction or processing steps.[3] This ensures that the internal standard accurately reflects any analyte loss throughout the entire workflow.

Protocol for Extraction of Total Fatty Acids from Plasma:

-

To 200 µL of plasma, add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline).

-

Add 100 µL of a pre-prepared internal standard mixture containing known concentrations of various deuterium-labeled fatty acids (e.g., d3-lauric acid, d3-myristic acid, d3-palmitic acid, d3-stearic acid, d2-oleic acid, d8-arachidonic acid, d5-eicosapentaenoic acid, d5-docosahexaenoic acid) in ethanol.[9]

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[9]

-

Perform a lipid extraction using a suitable organic solvent, such as isooctane.[9]

-

For total fatty acid analysis, the lipid extract is subjected to hydrolysis to release esterified fatty acids. This is typically achieved by adding 500 µL of 1N KOH and incubating for 1 hour. The solution is then acidified with 500 µL of 1N HCl (pH should be below 5).[9]

-

The fatty acids are then re-extracted with an organic solvent.[9]

-

The organic phase containing the total fatty acids is collected and dried under a stream of nitrogen or using a vacuum concentrator.[9]

II. Derivatization

For analysis by Gas Chromatography (GC), fatty acids are typically derivatized to increase their volatility and improve their chromatographic properties.

Protocol for Pentafluorobenzyl (PFB) Ester Derivatization:

-

To the dried fatty acid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[3][9]

-

Cap the tubes and vortex thoroughly.

-

Dry the derivatized sample under a stream of nitrogen or in a vacuum concentrator.[9]

-

Reconstitute the sample in a small volume of a suitable solvent, such as isooctane, for GC-MS analysis.[3][9]

Protocol for Fatty Acid Methyl Ester (FAME) Derivatization:

-

The dried lipid extract is transesterified using a reagent such as methanol with an acid or base catalyst. For instance, a mixture of trideuterated methyl esters (D3-FAME) can be prepared from free fatty acid standards by esterification with trideuterated methylchloroformate (D3-MCF) in trideuteromethanol (D3-MeOH).[5]

III. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids. The derivatized fatty acids are separated on a capillary GC column and detected by a mass spectrometer.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Separation: A capillary column with a suitable stationary phase is used to separate the different fatty acid derivatives based on their boiling points and polarity.

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI is often preferred for PFB derivatives due to its high sensitivity.[3]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific ions corresponding to the unlabeled analyte and the deuterium-labeled internal standard.[10]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for fatty acid analysis, particularly for less volatile or thermally labile fatty acids.

-

Separation: Reversed-phase liquid chromatography is commonly used to separate fatty acids.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically in negative ion mode for underivatized fatty acids.[7] Derivatization can also be employed to enhance ionization efficiency in positive ion mode.[8]

-

Detection: A triple quadrupole mass spectrometer is often used in MRM mode for high selectivity and sensitivity.

Visualizations: Workflows and Pathways

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow for quantitative fatty acid analysis using deuterium-labeled internal standards.

Caption: General experimental workflow for fatty acid analysis.

De Novo Fatty Acid Synthesis Pathway

Deuterium from labeled precursors, such as deuterated water (D₂O), can be incorporated into newly synthesized fatty acids. This allows for the tracing of fatty acid metabolism.

Caption: Simplified de novo fatty acid synthesis pathway.

Applications in Research and Development

The use of deuterium-labeled internal standards for fatty acid analysis has broad applications across various scientific disciplines:

-

Metabolic Research: Tracing the flux of fatty acids through metabolic pathways like de novo lipogenesis and beta-oxidation.[7][11] This is crucial for understanding diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[11]

-

Drug Development: In pharmacokinetic and pharmacodynamic studies to accurately measure the effect of drugs on lipid metabolism.

-

Clinical Diagnostics: Developing robust and reliable diagnostic tests based on fatty acid profiles for various diseases.

-

Nutritional Science: Assessing the absorption and metabolism of dietary fats.[12]

-

Lipidomics: Comprehensive and quantitative profiling of the entire lipidome of a cell or organism.

Limitations and Considerations

While deuterium-labeled internal standards offer significant advantages, it is important to be aware of potential limitations:

-

Isotope Effects: The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns.[10] This is generally a minor effect but should be considered during method development.

-

Deuterium Exchange: In some cases, deuterium atoms may be lost from the standard and exchanged with protons from the solvent or matrix.[1] This can compromise the accuracy of the results. Careful selection of the labeling position on the fatty acid molecule can minimize this risk.[1]

-

Purity of Standards: The isotopic purity of the deuterium-labeled standards is critical for accurate quantification.

Conclusion

Deuterium-labeled internal standards are an indispensable tool for accurate and precise fatty acid analysis. By compensating for analytical variability, they enable researchers and scientists to obtain high-quality, reliable data. The detailed protocols and understanding of the underlying principles provided in this guide will empower professionals in research, clinical diagnostics, and drug development to implement this robust methodology in their own laboratories, ultimately advancing our understanding of the critical role of fatty acids in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards | MDPI [mdpi.com]

- 6. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. metsol.com [metsol.com]

- 12. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Ethyl Linoleate-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrum of ethyl linoleate-d2, a deuterated isotopologue of ethyl linoleate. This compound, specifically 11,11-dideuterio ethyl linoleate (also known as deulinoleate ethyl), is of significant interest in biomedical research, particularly in studies of lipid peroxidation and its role in various pathological conditions. Understanding its mass spectral characteristics is crucial for its accurate identification and quantification in complex biological matrices.

Data Presentation: Mass Spectral Fragmentation of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide structural information. The presence of two deuterium atoms at the bis-allylic C-11 position influences the fragmentation pattern compared to its non-deuterated counterpart. The following table summarizes the predicted key ions in the electron ionization (EI) mass spectrum of this compound, with a comparison to unlabeled ethyl linoleate. The predictions are based on common fragmentation pathways for fatty acid ethyl esters and the known location of the deuterium labels.

| m/z (Ethyl Linoleate) | m/z (this compound) | Proposed Fragment Ion | Fragmentation Pathway |

| 308 | 310 | [M]⁺ | Molecular Ion |

| 263 | 265 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 88 | 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement product (gamma-hydrogen transfer from the alkyl chain to the ester carbonyl oxygen) |

| 67 | 67, 69 | [C₅H₇]⁺ | Hydrocarbon fragment from the alkyl chain |

| 81 | 81, 83 | [C₆H₉]⁺ | Hydrocarbon fragment from the alkyl chain |

| 95 | 95, 97 | [C₇H₁₁]⁺ | Hydrocarbon fragment from the alkyl chain |

| 109 | 109, 111 | [C₈H₁₃]⁺ | Hydrocarbon fragment from the alkyl chain containing the C11-d2 position |

Note: The fragments containing the C-11 position will exhibit a mass shift of +2 Da. The relative abundances of fragments containing the deuterated position may differ from the unlabeled compound due to the kinetic isotope effect.

Experimental Protocols: GC-MS Analysis of this compound

This section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

-

Lipid Extraction: Lipids from biological samples (e.g., plasma, tissue homogenates) are extracted using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.

-

Transesterification (if necessary): If this compound is part of a complex lipid (e.g., triglyceride), transesterification to its ethyl ester form is required. This can be achieved by reacting the lipid extract with a solution of acetyl chloride in ethanol.

-

Derivatization (optional): For enhanced GC performance, the fatty acid ethyl ester can be derivatized, although it is often volatile enough for direct analysis.

-

Final Sample Preparation: The final extract containing this compound is dried under a stream of nitrogen and reconstituted in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating fatty acid ethyl esters.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: Increase to 200 °C at 10 °C/min, hold for 2 minutes.

-

Ramp 2: Increase to 250 °C at 5 °C/min, hold for 5 minutes.

-

-

Injector:

-

Mode: Splitless.

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 5 minutes.

-

Mandatory Visualization: Logical Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for analyzing this compound and the proposed mechanism of its protective effect against lipid peroxidation.

Caption: Experimental workflow for the analysis of this compound.

Caption: Mechanism of action of this compound in preventing lipid peroxidation.

Ethyl Linoleate-d2: A Technical Guide to Tracing Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic processes of fatty acid uptake, storage, and transformation is paramount for elucidating the mechanisms of numerous physiological and pathological states. Stable isotope tracers have emerged as indispensable tools in this pursuit, offering a non-radioactive and precise means to track the metabolic fate of molecules. Among these, ethyl linoleate-d2, a deuterium-labeled form of the essential omega-6 fatty acid, serves as a powerful probe for investigating the pathways of linoleic acid metabolism. This technical guide provides an in-depth overview of the application of this compound in fatty acid metabolism research, complete with experimental protocols, quantitative data summaries, and pathway visualizations to empower researchers in their scientific endeavors. This compound is utilized as a tracer and an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

Core Concepts in Fatty Acid Metabolism Tracing

The fundamental principle behind using this compound is the introduction of a "heavy" isotopic label that allows it to be distinguished from its naturally abundant, "light" counterparts by mass spectrometry. Once introduced into a biological system, this compound is metabolized alongside endogenous linoleic acid. By tracking the appearance of the deuterium label in downstream metabolites, researchers can delineate metabolic pathways and quantify the flux through these routes. The primary metabolic fate of ethyl linoleate involves its initial hydrolysis to linoleic acid-d2 and ethanol. The released linoleic acid-d2 then enters the cellular fatty acid pool and can undergo a series of desaturation and elongation reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. First, linoleic acid is subjected to a controlled deuteration reaction. A concise and reliable protocol for the precisely controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed, which is applicable to polyunsaturated fatty acids like linoleic acid. Subsequently, the resulting linoleic acid-d4 can be esterified with ethanol to yield ethyl linoleate-d4. A common industrial method for producing ethyl linoleate is through the esterification of linoleic acid with absolute ethanol, often catalyzed by an acid.[2] This process can be adapted for the deuterated form.

Experimental Protocols

The following sections outline generalized in vitro and in vivo experimental protocols for studying fatty acid metabolism using this compound. These protocols are intended as a guide and should be optimized for specific cell types, animal models, and experimental questions.

In Vitro Protocol: Tracing Fatty Acid Metabolism in Cultured Cells

This protocol describes the use of this compound to trace fatty acid metabolism in a cell culture model.

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

For the experiment, use a base medium that is deficient in linoleic acid.

-

Prepare the labeling medium by supplementing the base medium with a known concentration of this compound. The tracer should be dissolved in a suitable vehicle, such as ethanol, and then complexed with bovine serum albumin (BSA) to facilitate its uptake by the cells.

-

It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled fatty acids that would compete with the tracer.

2. Isotope Labeling:

-

Remove the standard growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the prepared labeling medium containing this compound to the cells.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

3. Sample Collection and Lipid Extraction:

-

At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Lyse the cells and extract total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction, which utilizes a chloroform/methanol/water solvent system.

-

The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

4. Sample Preparation for Mass Spectrometry:

-

The dried lipid extract is then prepared for mass spectrometry analysis. This typically involves hydrolysis to release the fatty acids from complex lipids, followed by derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) for GC-MS analysis, or direct analysis of free fatty acids by LC-MS.

5. Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS to identify and quantify the deuterated fatty acids and their metabolites. The mass spectrometer is set to detect the specific mass-to-charge ratios of the deuterated compounds.

In Vivo Protocol: Tracing Fatty Acid Metabolism in Animal Models

This protocol provides a framework for an in vivo study using an animal model, such as a rat or mouse.

1. Animal Acclimation and Diet:

-

Acclimate the animals to the housing conditions and provide a standard chow diet. For specific research questions, a custom diet with a defined fatty acid composition may be necessary.

2. Tracer Administration:

-

Administer this compound to the animals. Oral gavage is a common method, where the tracer is mixed with a carrier oil. The dosage will depend on the animal model and the specific aims of the study. For example, in studies with deuterated fatty acids in rats, oral doses have ranged from 50-100 mg/kg body weight.

3. Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72 hours) via methods such as tail vein or retro-orbital bleeding.

-

At the end of the study, tissues of interest (e.g., liver, adipose tissue, heart, brain) can be harvested.

4. Sample Processing:

-

Separate plasma from blood samples by centrifugation.

-

Homogenize tissue samples.

-

Extract total lipids from plasma and tissue homogenates using established protocols as described in the in vitro section.

5. Sample Preparation and Mass Spectrometry Analysis:

-

Prepare the lipid extracts for mass spectrometry analysis as described in the in vitro protocol.

-

Analyze the samples by GC-MS or LC-MS to determine the concentration and enrichment of this compound and its metabolic products in different tissues and over time. A study on deuterium-labeled stearic acid in rats showed that the parent compound and its desaturation and beta-oxidation products could be detected in circulation for up to 72 hours.[3]

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be presented in tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolism of this compound in Hepatocytes

| Time (hours) | This compound (pmol/mg protein) | Linoleic Acid-d2 (pmol/mg protein) | γ-Linolenic Acid-d2 (pmol/mg protein) | Dihomo-γ-linolenic Acid-d2 (pmol/mg protein) | Arachidonic Acid-d2 (pmol/mg protein) |

| 0 | 500.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 2 | 350.2 | 145.8 | 5.1 | 1.2 | 0.3 |

| 6 | 150.7 | 330.5 | 15.3 | 4.8 | 1.1 |

| 12 | 50.1 | 425.3 | 25.6 | 8.9 | 2.5 |

| 24 | 5.2 | 450.1 | 30.1 | 12.3 | 4.2 |

Table 2: In Vivo Distribution and Metabolism of Orally Administered this compound in Rats

| Tissue | Linoleic Acid-d2 (% of total linoleic acid) | γ-Linolenic Acid-d2 (% of total γ-linolenic acid) | Dihomo-γ-linolenic Acid-d2 (% of total dihomo-γ-linolenic acid) | Arachidonic Acid-d2 (% of total arachidonic acid) |

| Plasma | 15.2 | 8.5 | 5.1 | 2.3 |

| Liver | 12.8 | 10.2 | 7.3 | 3.1 |

| Adipose Tissue | 18.5 | 2.1 | 1.0 | 0.5 |

| Heart | 10.1 | 6.8 | 4.2 | 1.8 |

| Brain | 3.5 | 1.5 | 0.8 | 0.2 |

Note: The data presented in these tables are illustrative and will vary depending on the experimental conditions. Studies on the metabolism of deuterium-labeled linoleic acid in young adult males have shown that its conversion to longer-chain fatty acids is influenced by the dietary intake of unlabeled linoleic acid.[4]

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflows for in vitro and in vivo studies using this compound.

Metabolic Pathway of Ethyl Linoleate

Caption: Metabolic pathway of this compound to arachidonic acid-d2.

Conclusion

This compound is a valuable tool for researchers investigating the complexities of fatty acid metabolism. Its use in stable isotope tracing studies, coupled with sensitive mass spectrometry techniques, allows for the detailed mapping of metabolic pathways and the quantification of metabolite flux. The protocols and information presented in this guide provide a solid foundation for the design and execution of experiments aimed at unraveling the roles of linoleic acid in health and disease. As research in this field continues to advance, the application of deuterated fatty acid tracers like this compound will undoubtedly contribute to significant breakthroughs in our understanding of lipid biology and the development of novel therapeutic strategies.

References

- 1. Chain elongation-desaturation of linoleic acid during the development of the pig. Implications for the supply of polyenoic fatty acids to the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chain elongation-desaturation products of linoleic acid by liver and brain microsomes during development of the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ethyl Linoleate in Biological Matrices using Ethyl Linoleate-d2 as an Internal Standard by LC-MS

Abstract

This application note details a robust and sensitive method for the quantification of ethyl linoleate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with ethyl linoleate-d2 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals working on lipidomics, biomarker discovery, and pharmacokinetic studies.

Introduction

Ethyl linoleate is a fatty acid ethyl ester (FAEE) that can be an indicator of ethanol consumption and is also of interest in various physiological and pathological processes.[4] Accurate quantification of ethyl linoleate in complex biological matrices such as plasma, serum, or tissue homogenates is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in the mass spectrometer.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to mitigate these matrix effects.[3][6] Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, thus providing reliable correction for analytical variability.[1][6]

This document provides a comprehensive protocol for the extraction of ethyl linoleate from biological samples, followed by its quantification using a triple quadrupole mass spectrometer.

Experimental Workflow

Caption: Experimental workflow for the quantification of ethyl linoleate.

Materials and Reagents

-

Ethyl linoleate (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, isopropanol, and hexane

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Glass autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethyl linoleate and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of ethyl linoleate by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the primary stock solution with methanol.

Sample Preparation

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each sample, calibrator, and quality control sample (except for the blank).

-

Protein Precipitation and Extraction: Add 400 µL of a cold extraction solution of hexane:isopropanol (3:2, v/v).

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 2 mM ammonium acetate).

-

Transfer: Transfer the reconstituted sample to a glass autosampler vial for LC-MS analysis.

LC-MS Method

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 80% B to 95% B over 10 min, hold at 95% B for 2 min, return to 80% B and equilibrate for 3 min |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Ethyl Linoleate | 309.3 | 67.1 | 25 | 100 |

| This compound | 311.3 | 67.1 | 25 | 100 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Results

The quantification of ethyl linoleate is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of ethyl linoleate in the samples is then determined from this calibration curve.

Calibration Curve

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 105,678 | 0.050 |

| 5 | 26,170 | 104,987 | 0.249 |

| 10 | 51,890 | 106,123 | 0.489 |

| 50 | 258,900 | 105,550 | 2.453 |

| 100 | 520,100 | 106,345 | 4.891 |

| 500 | 2,598,000 | 105,980 | 24.514 |

Linearity: The calibration curve was linear over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |

| LLOQ | 1 | 0.95 | 8.5 | 95.0 |

| Low QC | 3 | 2.91 | 6.2 | 97.0 |

| Mid QC | 75 | 78.3 | 4.5 | 104.4 |

| High QC | 400 | 390.4 | 3.8 | 97.6 |

Principle of Internal Standard Quantification

Caption: Principle of stable isotope dilution analysis.

Discussion

The method described in this application note provides a reliable and sensitive approach for the quantification of ethyl linoleate in biological matrices. The use of this compound as an internal standard effectively compensates for potential variations in sample extraction efficiency and matrix-induced ion suppression or enhancement, which is a common challenge in LC-MS analysis.[5][7] The chromatographic conditions were optimized to achieve good separation of ethyl linoleate from other endogenous components in the matrix, ensuring accurate quantification.

The validation data demonstrates excellent linearity, precision, and accuracy, making this method suitable for regulated bioanalysis and other research applications requiring high-quality quantitative data.

Conclusion

This application note presents a detailed protocol for the quantification of ethyl linoleate in biological samples using LC-MS with a deuterated internal standard. The method is shown to be robust, accurate, and precise, and can be readily implemented in laboratories equipped with standard HPLC and triple quadrupole mass spectrometry instrumentation.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Fatty Acids by GC-MS using Ethyl Linoleate-d2 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including metabolic research, nutritional science, and drug development, as fatty acid profiles can serve as important biomarkers for health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[1][2] To achieve accurate and reliable quantification, especially in complex biological matrices, the stable isotope dilution method is the gold standard.[3][4] This method involves the addition of a known quantity of a stable isotope-labeled internal standard to the sample prior to extraction and analysis. The internal standard co-elutes with its non-labeled analogue and experiences similar matrix effects and losses during sample preparation, allowing for precise correction and quantification.[4]

This application note provides a detailed protocol for the quantification of fatty acids in biological samples. The method employs Ethyl linoleate-d2 as an internal standard, followed by lipid extraction, derivatization of native fatty acids to their corresponding fatty acid ethyl esters (FAEEs), and subsequent analysis by GC-MS. Derivatization is a critical step that converts the polar carboxylic acids into more volatile and less polar ester derivatives, making them suitable for GC analysis.[5][6][7]

Principle of Internal Standard Quantification

The core of this method is the use of a fixed concentration of an internal standard (IS), this compound, which is added to every sample, calibrator, and quality control sample. The analyte's concentration is determined by comparing the ratio of its chromatographic peak area to that of the internal standard against a calibration curve. This curve is generated by analyzing standards with known analyte concentrations and a fixed IS concentration.

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocol

The overall experimental process involves lipid extraction from the biological matrix, derivatization of fatty acids to ethyl esters, and analysis by GC-MS.

Caption: General experimental workflow for fatty acid quantification.

Materials and Reagents

-

Solvents: Methanol, Chloroform, n-Hexane, Ethanol (all HPLC or GC grade)

-

Internal Standard: this compound solution (e.g., 1 mg/mL in ethanol)

-

Fatty Acid Standards: A certified reference mixture of fatty acids or individual high-purity fatty acids.

-

Derivatization Reagent: Acetyl chloride or 14% Boron Trifluoride in Ethanol (BF3-Ethanol). Alternatively, prepare 2M ethanolic HCl by slowly adding acetyl chloride to anhydrous ethanol on ice.

-

Other Reagents: Ultrapure water, Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄), Butylated hydroxytoluene (BHT) as an antioxidant.

-

Glassware: Screw-cap glass tubes with PTFE liners, volumetric flasks, pipettes, autosampler vials with inserts.

-

Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporation system, GC-MS system.

Sample Preparation and Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method, suitable for biological samples with high water content.[8]

-

Homogenization: For tissue samples, weigh approximately 20-50 mg and homogenize in a mixture of chloroform:methanol (1:2, v/v). For liquid samples like plasma, use 50-100 µL. For cultured cells, use a pellet of 1-5 million cells.

-

Internal Standard Spiking: To each sample, add a precise volume of the this compound internal standard solution (e.g., 20 µL of a 100 µg/mL working solution). Also add a small amount of BHT to prevent oxidation.[3]

-

Extraction:

-

Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Store the dried lipid extract at -80°C until derivatization.

Derivatization to Fatty Acid Ethyl Esters (FAEEs)

-

Reagent Addition: To the dried lipid extract, add 1 mL of 2M ethanolic HCl.

-

Reaction: Tightly cap the tube, vortex briefly, and heat at 80°C for 60 minutes in a heating block or water bath.

-

Extraction of FAEEs:

-

Cool the tube to room temperature.

-

Add 1 mL of ultrapure water and 1 mL of n-hexane.

-

Vortex thoroughly for 1 minute to extract the FAEEs into the upper hexane layer.

-

Centrifuge for 2 minutes to separate the phases.

-

-

Final Sample: Transfer the upper hexane layer to a GC autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Calibration Curve Preparation

-

Prepare a series of calibration standards by adding varying amounts of a mixed fatty acid standard solution to clean glass tubes.

-

Add the same fixed amount of the this compound internal standard to each calibrator tube as was added to the samples.

-

Dry down the standards under nitrogen and perform the same derivatization procedure (Section 3.3) as the samples.

-

This process ensures that any variability in the derivatization reaction is accounted for by the internal standard.

GC-MS Analysis and Data Presentation

The analysis is performed on a GC-MS system. A polar capillary column is recommended for the separation of FAEE isomers.[10]

Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |

| Column | Highly polar cyanopropyl column (e.g., HP-88, DB-23) or PEG column (e.g., DB-WAX); 30-60 m x 0.25 mm ID x 0.25 µm film |

| Oven Program | Initial 120°C for 2 min, ramp at 10°C/min to 180°C, then ramp at 5°C/min to 240°C, hold for 10 min.[9][11] |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and selectivity |

Quantitative Data

The quantification of each fatty acid is based on the ratio of the peak area of its ethyl ester derivative to the peak area of the this compound internal standard.

Table 1: Example Monitored Ions (SIM Mode) for Selected FAEEs

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Ethyl Palmitate (C16:0) | 88 | 74 | 284 |

| Ethyl Oleate (C18:1) | 88 | 55 | 310 |

| Ethyl Linoleate (C18:2) | 67 | 81 | 308 |

| This compound (IS) | 69 | 83 | 310 |

| Ethyl Arachidonate (C20:4) | 79 | 91 | 332 |

Note: Ions should be empirically verified on the specific instrument used.

Table 2: Example Calibration Curve for Ethyl Linoleate

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.5 | 45,150 | 901,500 | 0.050 |

| 1.0 | 92,300 | 905,100 | 0.102 |

| 5.0 | 465,800 | 910,250 | 0.512 |

| 10.0 | 905,400 | 898,900 | 1.007 |

| 25.0 | 2,275,000 | 905,500 | 2.512 |

| 50.0 | 4,550,600 | 902,300 | 5.043 |

| Regression | y = 0.1005x + 0.001 | R² | 0.9995 |

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of fatty acids in biological samples using this compound as an internal standard. The protocol covers all critical steps from lipid extraction and derivatization to instrumental analysis and data processing. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and development applications.

References

- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization techniques for free fatty acids by GC [restek.com]

- 7. shimadzu.com [shimadzu.com]

- 8. jfda-online.com [jfda-online.com]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

Application Note: Quantitative Lipidomics using Ethyl Linoleate-d2 as an Internal Standard

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development. Accurate and precise quantification of lipid species is crucial for obtaining meaningful biological insights. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as they effectively correct for variability during sample preparation and analysis.

This application note provides a detailed protocol for the use of Ethyl linoleate-d2 as an internal standard for the quantification of fatty acid ethyl esters (FAEEs) and other lipid species in biological matrices. This compound is an ideal internal standard due to its chemical similarity to endogenous lipids, allowing it to mimic their behavior during extraction and ionization, while its mass difference enables its distinction from the target analytes. The methodologies described herein are applicable to a range of sample types, including plasma, tissues, and cell cultures, and are intended for researchers, scientists, and drug development professionals.

Materials and Reagents

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Methyl-tert-butyl ether (MTBE; HPLC grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Internal standard stock solution (1 mg/mL in methanol)

-

Working internal standard solution (concentration to be optimized based on sample type and instrument sensitivity)

-

LC-MS vials with inserts

Experimental Protocols

Sample Preparation and Lipid Extraction

The following protocol describes a modified Bligh-Dyer extraction procedure suitable for a variety of biological samples.

For Plasma/Serum Samples:

-

Thaw plasma or serum samples on ice.

-

To a 2 mL microcentrifuge tube, add 50 µL of plasma or serum.

-

Add 200 µL of methanol containing the this compound internal standard at the desired working concentration.

-

Vortex for 10 seconds.

-

Add 600 µL of chloroform.

-

Vortex for 1 minute.

-

Add 150 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL).

For Tissue Samples:

-

Weigh 10-20 mg of frozen tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads for homogenization.

-

Add 800 µL of a 2:1 (v/v) mixture of chloroform:methanol containing the this compound internal standard.

-

Homogenize the tissue using a bead beater homogenizer.

-

Add 200 µL of LC-MS grade water.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and proceed with drying and reconstitution as described for plasma samples.

For Cell Culture Samples:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold PBS.

-

Add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol containing the this compound internal standard.

-

Vortex for 1 minute.

-

Add 100 µL of LC-MS grade water.

-

Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and proceed with drying and reconstitution.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation and target lipid classes.

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: linear gradient to 95% B

-

12-15 min: hold at 95% B

-

15.1-18 min: return to 30% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and/or negative, depending on the target lipids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

The following tables summarize representative quantitative data for the analysis of fatty acid ethyl esters using a deuterated internal standard. This data is adapted from a validated method for the analysis of FAEEs in meconium and serves as a guide for expected performance.[1]

Table 1: Limits of Quantification (LOQ) for Selected Fatty Acid Ethyl Esters

| Analyte | LOQ (ng/g) |

| Ethyl Linoleate | 25 |

| Ethyl Oleate | 25 |

| Ethyl Palmitate | 50 |

| Ethyl Stearate | 50 |

Table 2: Method Precision and Bias

| Analyte | Concentration Level | Within-Run Bias (%) | Between-Run Bias (%) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) |

| Ethyl Linoleate | Low QC | -5.2 | -3.1 | 6.8 | 8.2 |

| Mid QC | -2.1 | -1.5 | 4.5 | 5.9 | |

| High QC | 1.8 | 0.9 | 3.1 | 4.3 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for lipidomics sample preparation and analysis.

Linoleic Acid Metabolic Pathway

Caption: Simplified metabolic pathway of linoleic acid.

References

Application Notes and Protocols for Metabolic Tracing with Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting metabolic tracing studies using deuterated fatty acids. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry who are investigating fatty acid metabolism, developing new therapeutics, or seeking to understand the metabolic fate of lipids in various biological systems.

Introduction